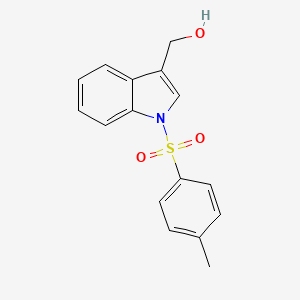

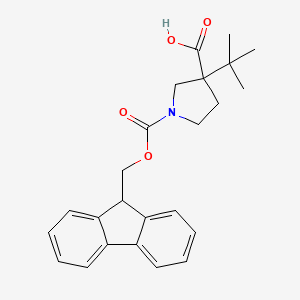

![molecular formula C20H19N3O B2907751 1-[Isopropoxy(1-naphthyl)methyl]-1H-benzotriazole CAS No. 172611-16-4](/img/structure/B2907751.png)

1-[Isopropoxy(1-naphthyl)methyl]-1H-benzotriazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[Isopropoxy(1-naphthyl)methyl]-1H-benzotriazole, also known as IONM or Tinuvin P, is a chemical compound commonly used in scientific research. It belongs to the class of benzotriazole derivatives, which are widely used as ultraviolet (UV) stabilizers in various industrial applications. IONM is a potent UV absorber and is known to provide excellent protection against photo-degradation of polymers, plastics, and other materials.

Mechanism of Action

The mechanism of action of 1-[Isopropoxy(1-naphthyl)methyl]-1H-benzotriazole involves the absorption of UV radiation by the compound, which leads to the formation of a stable complex between 1-[Isopropoxy(1-naphthyl)methyl]-1H-benzotriazole and the excited state of the polymer or plastic. This stable complex prevents further degradation of the material, thereby increasing its lifespan.

Biochemical and Physiological Effects:

1-[Isopropoxy(1-naphthyl)methyl]-1H-benzotriazole has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound is relatively non-toxic and has a low potential for bioaccumulation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[Isopropoxy(1-naphthyl)methyl]-1H-benzotriazole in lab experiments is its ability to provide excellent UV protection to the samples, thereby reducing the risk of sample degradation and improving the accuracy of the results. However, one of the limitations of using 1-[Isopropoxy(1-naphthyl)methyl]-1H-benzotriazole is that it may interfere with certain analytical techniques, such as UV-visible spectroscopy, due to its strong UV absorption.

Future Directions

There are several future directions for research on 1-[Isopropoxy(1-naphthyl)methyl]-1H-benzotriazole. One of the areas of interest is the development of new and improved synthesis methods for the compound, which could lead to increased efficiency and reduced costs. Another area of interest is the investigation of the potential applications of 1-[Isopropoxy(1-naphthyl)methyl]-1H-benzotriazole in the field of medicine, particularly in the development of new drug delivery systems. Additionally, further studies are needed to evaluate the potential environmental impact of 1-[Isopropoxy(1-naphthyl)methyl]-1H-benzotriazole and its degradation products.

Synthesis Methods

The synthesis of 1-[Isopropoxy(1-naphthyl)methyl]-1H-benzotriazole involves a multi-step process that begins with the reaction of 1-naphthylamine with isopropyl chloroformate, followed by the reaction of the resulting intermediate with benzotriazole in the presence of a base. The final product is obtained after purification via column chromatography.

Scientific Research Applications

1-[Isopropoxy(1-naphthyl)methyl]-1H-benzotriazole has been extensively used in scientific research as a UV stabilizer, particularly in the field of polymer chemistry. Its ability to protect polymers and plastics from UV-induced degradation has made it a popular choice for various industrial applications, such as the manufacturing of automobile parts, electronic devices, and packaging materials.

properties

IUPAC Name |

1-[naphthalen-1-yl(propan-2-yloxy)methyl]benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c1-14(2)24-20(23-19-13-6-5-12-18(19)21-22-23)17-11-7-9-15-8-3-4-10-16(15)17/h3-14,20H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHJSGVSZUAZIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(C1=CC=CC2=CC=CC=C21)N3C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2907672.png)

![2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2907674.png)

![3,3'-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one]](/img/structure/B2907677.png)

![Ethyl 4-[(2-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2907684.png)

![N-(3-chloro-2-methylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2907686.png)

![3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B2907690.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2907691.png)